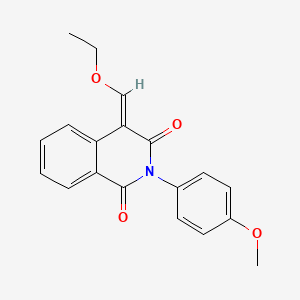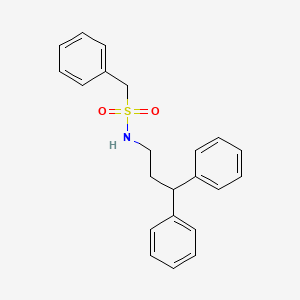
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione, also known as EMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione in its various research applications is not fully understood. However, studies have suggested that the compound works by interacting with various cellular targets, such as DNA, enzymes, and cell membranes, leading to cell death or other physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells, disrupt bacterial cell membranes, and selectively bind to metal ions. In vivo studies have shown that this compound can inhibit tumor growth in mice and reduce bacterial infection in zebrafish. However, the compound's effects on human subjects are not yet known.
Advantages and Limitations for Lab Experiments
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has several advantages for lab experiments, including its ease of synthesis, stability, and selectivity for certain targets. However, the compound's limitations include its poor solubility in water, which can limit its use in biological studies, and its potential toxicity, which requires careful handling and testing.
Future Directions
There are several future directions for (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione research, including its use as a potential anticancer drug, antibacterial agent, and metal ion probe. Further studies are needed to determine the compound's efficacy and safety in human subjects and to explore its potential applications in other fields, such as materials science and environmental monitoring. Additionally, modifications to the compound's structure may lead to improved selectivity and potency for certain targets.
Synthesis Methods
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione can be synthesized using a simple one-pot reaction involving the reaction of 4-methoxybenzaldehyde, dimedone, and ethyl cyanoacetate in the presence of piperidine as a catalyst. The resulting product is a yellow crystalline solid with a melting point of 210-212°C. The purity of the compound can be confirmed using various spectroscopic techniques, such as UV-Vis, FT-IR, and NMR.
Scientific Research Applications
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has shown potential in various scientific research applications, including its use as an anticancer agent, an antibacterial agent, and a fluorescent probe for the detection of metal ions. In anticancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inducing apoptosis, or programmed cell death, in cancer cells. In antibacterial research, this compound has been shown to have activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound works by disrupting the bacterial cell membrane, leading to cell death. In metal ion detection research, this compound has been found to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence, making it a useful tool for detecting these ions in biological samples.
properties
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-24-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSGCTHHAXSUFW-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24841308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)

![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)



![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)